3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide
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Overview
Description
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the phenylethyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with phenylethyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its phenylethyl and pyridinyl groups enhance its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
651305-52-1 |
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Molecular Formula |
C17H16N4OS2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(2-phenylethylsulfanyl)-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c18-15(22)14-16(20-13-6-9-19-10-7-13)24-21-17(14)23-11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H2,18,22)(H,19,20) |
InChI Key |
DQZHJBBCVKENQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NSC(=C2C(=O)N)NC3=CC=NC=C3 |
Origin of Product |
United States |
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